5-Oxononanoic acid 5-Oxononanoic acid 4-n-valeryl butyric acid is a medium-chain fatty acid.
Brand Name: Vulcanchem
CAS No.: 3637-15-8
VCID: VC2348875
InChI: InChI=1S/C9H16O3/c1-2-3-5-8(10)6-4-7-9(11)12/h2-7H2,1H3,(H,11,12)
SMILES: CCCCC(=O)CCCC(=O)O
Molecular Formula: C9H16O3
Molecular Weight: 172.22 g/mol

5-Oxononanoic acid

CAS No.: 3637-15-8

Cat. No.: VC2348875

Molecular Formula: C9H16O3

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

5-Oxononanoic acid - 3637-15-8

Specification

CAS No. 3637-15-8
Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
IUPAC Name 5-oxononanoic acid
Standard InChI InChI=1S/C9H16O3/c1-2-3-5-8(10)6-4-7-9(11)12/h2-7H2,1H3,(H,11,12)
Standard InChI Key IOLZRTYKQAFXFB-UHFFFAOYSA-N
SMILES CCCCC(=O)CCCC(=O)O
Canonical SMILES CCCCC(=O)CCCC(=O)O

Introduction

Chemical Structure and Identification

Molecular Characteristics

5-Oxononanoic acid is a nine-carbon fatty acid with the molecular formula C₉H₁₆O₃ . It has a molecular weight of 172.22 g/mol, as confirmed by computational methods in the PubChem database . The compound features a linear carbon chain with a carboxylic acid group at one end and a ketone group (carbonyl) positioned at the fifth carbon atom from the carboxylic acid terminus.

Nomenclature and Identifiers

The compound is registered in chemical databases with several identifiers and synonyms. Table 1 provides a comprehensive list of names and identifiers associated with 5-Oxononanoic acid.

Identifier TypeValue
IUPAC Name5-Oxononanoic acid
CAS Registry Number3637-15-8
PubChem CID5282980
Common Synonyms4-n-valeryl butyric acid, 5-Ketopelargonic acid, Nonanoic acid 5-oxo-
Alternative Names5-Oxo-nonansaeure-(1), 4-Oxo-octan-carbonsaeure-(1)

Table 1: Identification details for 5-Oxononanoic acid

The variety of synonyms reflects the different naming conventions used across scientific disciplines. The systematic IUPAC name "5-Oxononanoic acid" directly indicates the presence of a ketone (oxo) group at the fifth carbon of a nine-carbon (nonanoic) acid chain.

Physical and Chemical Properties

Physical Properties

5-Oxononanoic acid exhibits specific physical characteristics that are important for its handling and applications. Table 2 summarizes the key physical properties of this compound.

PropertyValueMethod of Determination
Physical StateSolid at room temperatureExperimental
Melting Point69 °CExperimental
Boiling Point140-141 °C (at 2 Torr)Experimental
Density1.020 ± 0.06 g/cm³Predicted
pKa4.62 ± 0.10Predicted

Table 2: Physical properties of 5-Oxononanoic acid

These physical properties indicate that 5-Oxononanoic acid is a relatively stable compound with moderate acid strength comparable to other medium-chain fatty acids.

Chemical Reactivity

As a bifunctional molecule containing both carboxylic acid and ketone functional groups, 5-Oxononanoic acid can participate in various chemical reactions:

  • The carboxylic acid group can undergo typical reactions including esterification, amidation, and salt formation with bases.

  • The ketone group at the fifth position can participate in reactions such as reduction to an alcohol, oxidation, and nucleophilic addition reactions.

  • The presence of both functional groups allows for selective transformation of either the carboxylic acid or ketone moiety, making it a versatile building block for organic synthesis.

Classification and Relationship to Other Compounds

Fatty Acid Classification

5-Oxononanoic acid is classified as a medium-chain fatty acid based on its nine-carbon backbone . It belongs to the broader category of oxo fatty acids, which are characterized by the presence of a ketone group within the carbon chain. This structural feature distinguishes it from conventional fatty acids and confers unique chemical properties.

Related Compounds

Several structurally related compounds share similarities with 5-Oxononanoic acid:

  • 5-Oxooctanoic acid (C₈H₁₄O₃) - An eight-carbon analog with a ketone at the fifth position .

  • 9-Oxononanoic acid - A positional isomer with the ketone group at the ninth carbon position, which has been studied in multienzyme cascade synthesis pathways for producing ω-amino fatty acids .

The relationship between these compounds is significant for understanding structure-activity relationships and metabolic pathways involving oxo fatty acids.

Applications and Uses

Research Applications

The scientific interest in 5-Oxononanoic acid extends to several research areas:

Current Research and Future Directions

Recent research involving oxo fatty acids suggests several promising directions for 5-Oxononanoic acid:

Bio-Based Materials

The current interest in developing bio-based nylon monomers from vegetable oil pathways could potentially include 5-Oxononanoic acid as an intermediate or precursor . Its nine-carbon chain length and functional group arrangement make it a potential candidate for such applications.

Enzymatic Transformations

Advances in enzymatic transformations of oxo fatty acids, particularly the conversion of ω-oxoalkanoic acids to other valuable compounds, suggest that 5-Oxononanoic acid could serve as a substrate for similar biocatalytic processes . Recent work by Wang et al. on the enzymatic conversion of 9-oxononanoic acid indicates growing interest in the biotransformation of oxo fatty acids .

Metabolic Studies

Given the interest in other oxo fatty acids as signaling molecules or metabolic intermediates, as seen with 5-oxoeicosatetraenoic acid (5-oxo-ETE) , there may be unexplored biological roles for 5-Oxononanoic acid that warrant investigation.

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